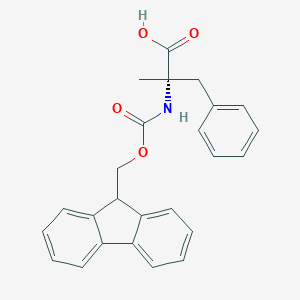

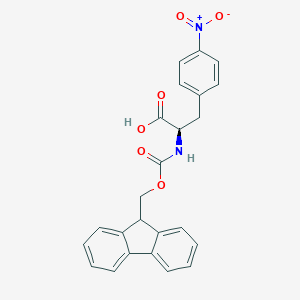

Fmoc-4-nitro-D-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-4-nitro-D-phenylalanine (Fmoc-4-NO2-D-Phe) is an important organic compound used in various laboratory experiments and scientific research applications. It is a derivative of the amino acid phenylalanine, and can be synthesized in a variety of ways. It is a versatile compound with a wide range of applications, and has been used in numerous studies to investigate the biochemical and physiological effects of its derivatives.

Aplicaciones Científicas De Investigación

Hydrogel Formation

- Application Summary: Fmoc-Diphenylalanine has been used to create biocompatible hydrogels. These hydrogels are three-dimensional materials that can encapsulate high amounts of water or other biological fluids .

- Methods of Application: The hydrogels are formed through the self-assembly of the Fmoc-Diphenylalanine. The mechanical and functional properties of the hydrogels can be adjusted by changing the preparation method, solvent, pH, and other experimental parameters .

- Results: The research has shown that the local organization and macroscopic architecture of the hydrogel is deeply affected by the preparation method and the experimental conditions used .

Organic Synthesis

- Application Summary: Fmoc-4-iodo-D-phenylalanine, a compound similar to Fmoc-4-nitro-D-phenylalanine, is used as an important raw material and intermediate in organic synthesis .

- Results: The results would also depend on the specific synthesis, but the use of Fmoc-4-iodo-D-phenylalanine can facilitate the creation of a variety of organic compounds .

Preparation of Squaric Acid Derivatives

- Application Summary: Fmoc-Phe (4-NO2)-OH, a compound similar to Fmoc-4-nitro-D-phenylalanine, is used to prepare squaric acid derivatives .

- Results: The use of Fmoc-Phe (4-NO2)-OH can facilitate the creation of squaric acid derivatives .

Synthesis of Analogs of Kahalalide F

- Application Summary: Fmoc-Phe (4-NO2)-OH is also used in the synthesis of analogs of kahalalide F .

- Results: The use of Fmoc-Phe (4-NO2)-OH can facilitate the creation of analogs of kahalalide F .

Enzyme Inhibitors and Therapeutic Agents

- Application Summary: D- or L-fluorinated phenylalanines, which are related to Fmoc-4-nitro-D-phenylalanine, have had considerable industrial and pharmaceutical applications. They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .

- Results: The use of D- or L-fluorinated phenylalanines can facilitate the creation of potential enzyme inhibitors and therapeutic agents .

Fabrication of Biofunctional Hydrogel Materials

- Application Summary: Fmoc-dipeptides comprising α-methyl-L-phenylalanine, a compound similar to Fmoc-4-nitro-D-phenylalanine, have been used to fabricate various biofunctional hydrogel materials .

- Methods of Application: The hydrogels are formed through the self-assembly of the Fmoc-dipeptides. The mechanical and functional properties of the hydrogels can be adjusted by changing the preparation method, solvent, pH, and other experimental parameters .

- Results: The research has shown that the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Formulation of Biocompatible Hydrogels

- Application Summary: Fmoc-FF dipeptide, a compound related to Fmoc-4-nitro-D-phenylalanine, is one of the most studied peptide hydrogelators due to its simplicity and capability to gel in physiological conditions .

- Methods of Application: The hydrogels are formed through the self-assembly of the Fmoc-FF dipeptide. The mechanical and functional properties of the hydrogels can be adjusted by changing the preparation method, solvent, pH, and other experimental parameters .

- Results: The research has shown that the final material obtained is deeply dependent on the preparation method and the experimental conditions used to generate the supramolecular material .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRRJPNDKJOLHI-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373247 |

Source

|

| Record name | Fmoc-4-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-4-nitro-D-phenylalanine | |

CAS RN |

177966-63-1 |

Source

|

| Record name | Fmoc-4-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.